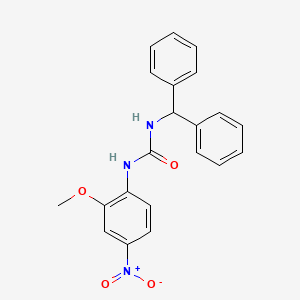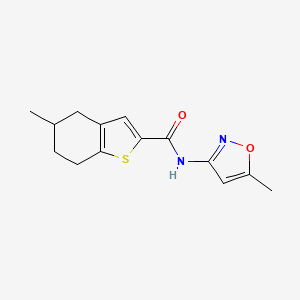
N-BENZHYDRYL-N'-(2-METHOXY-4-NITROPHENYL)UREA
概要
説明
N-BENZHYDRYL-N’-(2-METHOXY-4-NITROPHENYL)UREA is an organic compound that belongs to the class of benzhydryl derivatives It is characterized by the presence of a benzhydryl group attached to a urea moiety, with additional substituents including a methoxy group and a nitro group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZHYDRYL-N’-(2-METHOXY-4-NITROPHENYL)UREA typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of benzhydrylamine with 2-methoxy-4-nitrophenyl isocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired urea derivative in good yield .
Industrial Production Methods
Industrial production of N-substituted ureas, including N-BENZHYDRYL-N’-(2-METHOXY-4-NITROPHENYL)UREA, often involves the use of phosgene as a reagent to generate the corresponding isocyanate from the amine precursor. This method, while efficient, requires careful handling due to the toxicity of phosgene .
化学反応の分析
Types of Reactions
N-BENZHYDRYL-N’-(2-METHOXY-4-NITROPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.
科学的研究の応用
N-BENZHYDRYL-N’-(2-METHOXY-4-NITROPHENYL)UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-BENZHYDRYL-N’-(2-METHOXY-4-NITROPHENYL)UREA involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzhydryl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .
類似化合物との比較
Similar Compounds
Diphenhydramine: A benzhydryl derivative used as an antihistamine.
Orphenadrine: Another benzhydryl compound with muscle relaxant properties.
Clemastine: A benzhydryl derivative used as an antihistamine.
Uniqueness
N-BENZHYDRYL-N’-(2-METHOXY-4-NITROPHENYL)UREA is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, which imparts distinct chemical and biological properties compared to other benzhydryl derivatives .
特性
IUPAC Name |
1-benzhydryl-3-(2-methoxy-4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-28-19-14-17(24(26)27)12-13-18(19)22-21(25)23-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWSIKZGZBNWIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-1-(2,4,6-TRIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4543905.png)


![4-[(4-Methylpiperazin-1-yl)methyl]-2-phenyl-1,3-thiazole](/img/structure/B4543937.png)

![N-[4-({[3-(4-methylphenyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4543955.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4543960.png)
![9-(TERT-BUTYL)-2-{5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4543967.png)
![3-(4-CHLORO-3-NITROBENZAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE](/img/structure/B4543971.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]propanamide](/img/structure/B4543980.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4543986.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4543988.png)
